Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C7H9N3O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A similar pyrimidine derivative with different substituents.
Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate: Another pyrimidine derivative with a hydroxyl group instead of an amino group.
Uniqueness
Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a pyrimidine ring, which is known for its diverse biological activities. The presence of the amino and hydroxyl groups enhances its potential for interaction with various biological targets. Its chemical formula is C8H10N4O3S, and it has been characterized as a versatile scaffold for drug development.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition can lead to reduced production of inflammatory mediators.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly decreased the expression of COX-2 and iNOS mRNA in vitro, outperforming traditional anti-inflammatory drugs like indomethacin in terms of potency .
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use .
- Cancer Research : Recent findings indicate that this compound may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-13-6(12)3-14-7-9-4(8)2-5(11)10-7/h2H,3H2,1H3,(H3,8,9,10,11) |
InChI Key |
NBPCBABACHOUNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
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